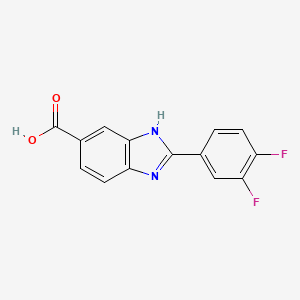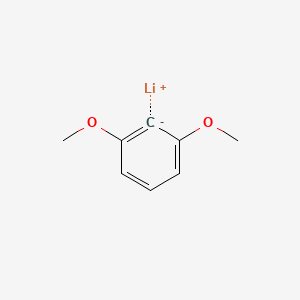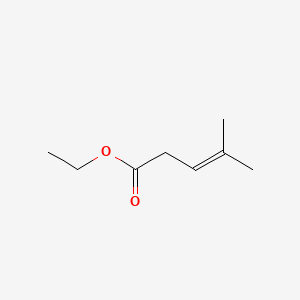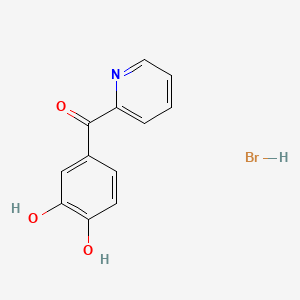
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
Descripción general
Descripción
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is a compound that has been studied for its potential applications in various fields . It is a derivative of 9,10-anthraquinone, a compound that is present in many plants and microorganisms . The compound is also synthetically modified with the chloroacetamide fragment .
Synthesis Analysis
The synthesis of new amino acid derivatives of 9,10-anthraquinone was achieved by the interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids . A solution of 0.5 g (0.0017 mol) of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide in 50 ml of DMSO was supplemented with 0.0017 mol of the corresponding amino acid and 0.47 g (0.0034 mol) of potassium carbonate, mixed at room temperature for 1 h, and then heated to 60°C for 6 h .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide can be represented by the InChI code:1S/C16H10ClNO3/c17-8-14 (19)18-9-5-6-12-13 (7-9)16 (21)11-4-2-1-3-10 (11)15 (12)20/h1-7H,8H2, (H,18,19) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 299.71 . It is a powder with a melting point of 189-190°C .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been used to synthesize new amino-acid derivatives of 9,10-anthraquinone . Experimental testing of these derivatives demonstrated antibacterial activity against Mycobacterium luteum . This suggests potential applications in the development of new antimicrobial agents .
Antifungal Activity
In addition to its antibacterial properties, the compound also exhibits antifungal activity . It has been found to be effective against Aspergillus niger and Candida tenuis . This indicates its potential use in the treatment of fungal infections .
Antioxidant Action
The computer program PASS predicted that the newly synthesized amino acid derivatives of the compound could have antioxidant actions . This suggests that the compound could be used in the development of antioxidant therapies .
Antitumor Action
The same computer program also identified the need for further study of the antitumor actions of the newly synthesized amino acid derivatives . This indicates potential applications in cancer research and treatment .
Antiviral Activity
The in silico prediction produced using the computer program PASS for new amino acid derivatives of the compound allowed the selection of potential compounds for synthesis and determined the direction for study of their biological activities, including antiviral activity .
Immunostimulatory Activity
The same in silico prediction also suggested potential immunostimulatory activity . This suggests that the compound could be used in the development of therapies to boost the immune system .
Use in Lacquer
The GABA derivative of the compound was used as a perspective antifungal agent in the form of lacquer . This suggests potential applications in the development of antifungal coatings .
Synthesis of Amino Acid Derivatives
The compound has been used to synthesize new amino-acid derivatives of 9,10-anthraquinone . These derivatives have potential applications in various fields, including medicine, due to their involvement in nitrogen metabolism, and the synthesis of proteins, enzymes, hormones, etc., required for the normal functioning of the body .
Safety And Hazards
The safety information available indicates that the compound is labeled with the GHS07 pictogram, which denotes that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken while handling it .
Propiedades
IUPAC Name |
2-chloro-N-(9,10-dioxoanthracen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-8-13(19)18-12-7-3-6-11-14(12)16(21)10-5-2-1-4-9(10)15(11)20/h1-7H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDOTSUXGLXEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389226 | |
| Record name | 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | |
CAS RN |
20149-91-1 | |
| Record name | 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



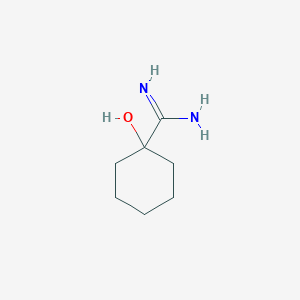

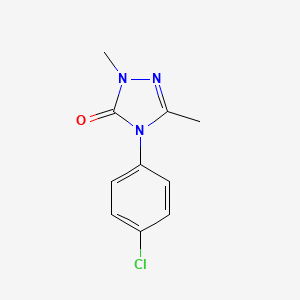
![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1623334.png)

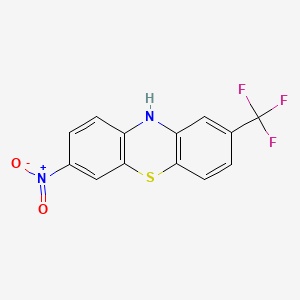

![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1623344.png)

